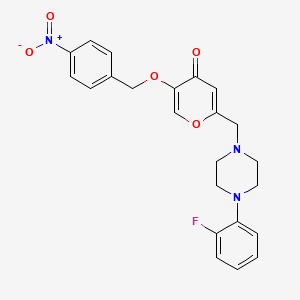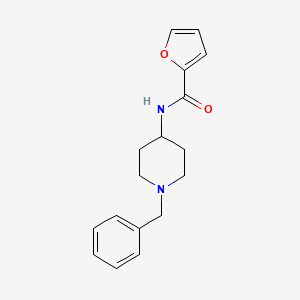
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a chemical compound with the empirical formula C17H20N2O2 and a molecular weight of 284.35 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” can be represented by the SMILES stringO=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 . The InChI key for this compound is TZTMHVURFIFRJS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a solid substance . Its empirical formula is C17H20N2O2 and its molecular weight is 284.35 .Applications De Recherche Scientifique
PET Imaging of Microglia
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide, specifically [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is used for noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in various neuropsychiatric disorders like Alzheimer's and Parkinson's diseases. It's valuable for developing new therapeutics for neuroinflammation and monitoring neuroinflammatory effects of immunotherapies for peripheral malignancies (Horti et al., 2019).
Fluorescent Chemosensors
A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor exhibited turn-on fluorescence emission for Cd2+, enabling its use as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Synthesis and Reactivity
Several studies focus on the synthesis and reactivity of compounds related to furan-2-carboxamide. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions are explored, demonstrating the compound's versatility in chemical reactions (Aleksandrov & El’chaninov, 2017).
Acetylcholinesterase Inhibitors
N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed as potential acetylcholinesterase inhibitors, have been synthesized and characterized. Although they demonstrated moderate activity in vitro, they offer insights into the design of new therapeutic agents (Pashaei et al., 2021).
Antibacterial Activities
Naphthofuran derivatives, including N-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), have been studied for their antibacterial and antifungal activities. Such compounds are being explored for their potential use in medical applications due to their promising results against various bacteria (Nagarsha et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMHVURFIFRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

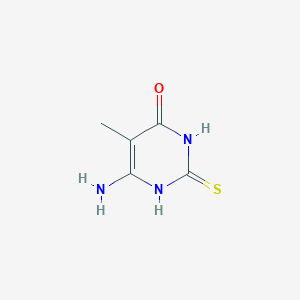
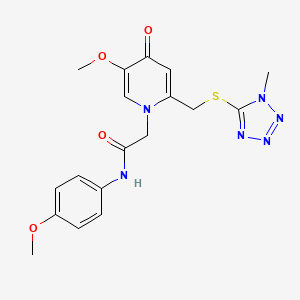
![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
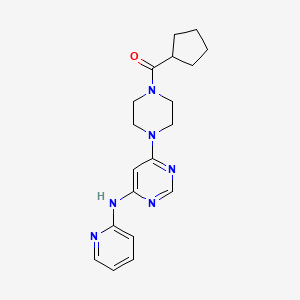
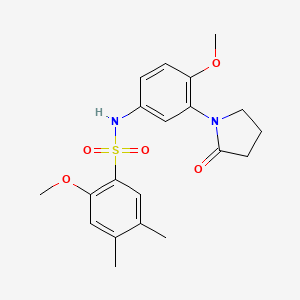
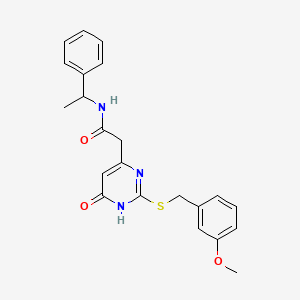
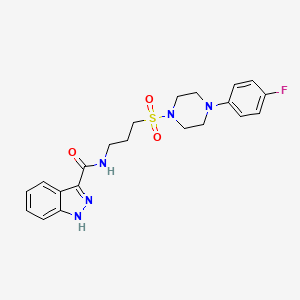
![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)
![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)
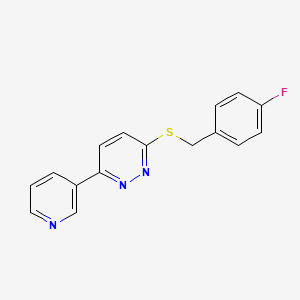
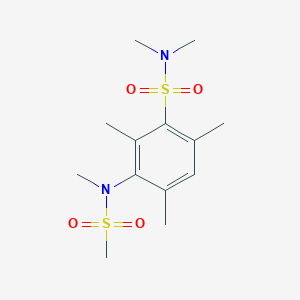
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)
